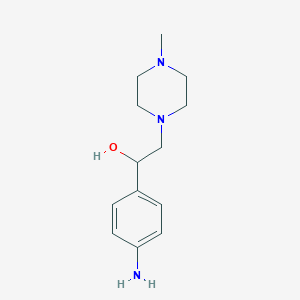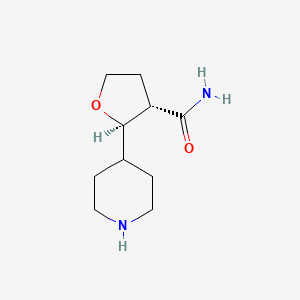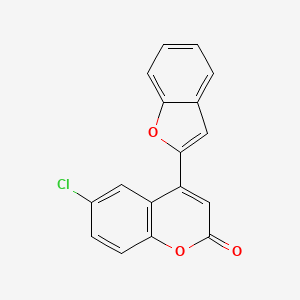
1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol, also known as 4-Amino-4-methylpiperidine (4-AMP), is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. It is a tertiary amine that is primarily used as a building block for the synthesis of other compounds and as a catalyst for chemical reactions. 4-AMP has a wide range of applications in the fields of biochemistry, organic chemistry, and pharmacology.
科学的研究の応用
Receptor Differentiation Studies
1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol, through its structural modifications, contributes to the understanding of receptor differentiation. Lands et al. (1967) elucidate how varying the alkyl groups in nitrogen centers and other modifications can alter sympathomimetic activity, thereby distinguishing between β-1 and β-2 receptor types in various tissues (Lands, Ludueña, & Buzzo, 1967).
Biological Activity Exploration
The compound's derivatives are investigated for their biological activities. Asegbeloyin et al. (2014) explore the cytotoxic activity against leukemia cells and antimicrobial properties of various derivatives, highlighting the compound's potential in medical research (Asegbeloyin et al., 2014).
Chemical Synthesis and Optimization
Research also focuses on the compound's synthesis and optimization. Wang Jin-peng (2013) details the optimized technological parameters for producing a derivative of this compound, showcasing its relevance in chemical manufacturing (Wang Jin-peng, 2013).
Catalysis and Chemical Reactions
The compound is utilized in catalysis and chemical reaction studies. Niknam et al. (2013) demonstrate the use of a related compound as a catalyst in the synthesis of various organic derivatives, indicating its utility in organic chemistry (Niknam, Borazjani, Rashidian, & Jamali, 2013).
Kinetic Studies
Kinetic studies involving the compound's derivatives aid in understanding reaction mechanisms. Castro et al. (2001) examine the kinetics of reactions with alicyclic amines, contributing to a deeper understanding of chemical reaction dynamics (Castro, Leandro, Quesieh, & Santos, 2001).
Structural and Spectroscopic Analysis
The compound and its derivatives are subjects of structural and spectroscopic analysis, as demonstrated by Shundalau et al. (2019), who perform detailed studies on the vibrational spectra and structural properties of related compounds (Shundalau, Mindarava, Matsukovich, Gaponenko, El-Emam, & Alkahtani, 2019).
Medicinal Chemistry and Drug Synthesis
The compound is relevant in medicinal chemistry for synthesizing drugs. Liu et al. (2014) use an enzyme to hydrolyze a derivative for producing a key intermediate in drug synthesis, emphasizing the compound's importance in pharmaceuticals (Liu, Zheng, Imanaka, & Xu, 2014).
特性
IUPAC Name |
1-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-6-8-16(9-7-15)10-13(17)11-2-4-12(14)5-3-11/h2-5,13,17H,6-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGWGEZQGDEIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2882147.png)
![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2882148.png)
![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2882150.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2882155.png)

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2882162.png)
![2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2882164.png)
![2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2882165.png)
![2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882166.png)